Product packaging for Bolandiol(Cat. No.:CAS No. 19793-20-5)

Bolandiol

Cat. No.: B191990
CAS No.: 19793-20-5
M. Wt: 276.4 g/mol
InChI Key: CMXKUJNZWYTFJN-XFUVECHXSA-N
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Description

Contextualization within Steroid Chemistry and Anabolic-Androgenic Steroids

Bolandiol belongs to the class of steroids, which are organic compounds characterized by a specific arrangement of four cycloalkane rings. More specifically, it is classified as an anabolic-androgenic steroid (AAS). wikipedia.orgnih.gov AAS are synthetic derivatives of testosterone (B1683101), designed to promote anabolic effects (muscle growth) while ideally minimizing androgenic effects (development of male secondary sexual characteristics). ontosight.aioup.com this compound is a 19-norsteroid, meaning it lacks a methyl group at the 19th carbon atom, a structural feature that distinguishes it from testosterone and influences its pharmacological profile. ontosight.ai

Nomenclature and Chemical Classification of this compound

This compound is known by several chemical names, including 19-nor-4-androstenediol and estr-4-ene-3β,17β-diol. wikipedia.orgnih.gov Its formal IUPAC name is (3S,8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol. nih.gov It is classified as a 3beta-hydroxy steroid and a 17beta-hydroxy steroid, as it possesses hydroxyl groups at the 3β and 17β positions of the estr-4-ene skeleton. nih.gov this compound is also considered a diol due to the presence of two hydroxyl groups. nih.gov

The chemical formula for this compound is C₁₈H₂₈O₂, and it has a molecular weight of approximately 276.4 g/mol . nih.gov

Here is a summary of key chemical identifiers for this compound:

PropertyValue
Molecular FormulaC₁₈H₂₈O₂
Molecular Weight276.4 g/mol
CAS Number19793-20-5
PubChem CID9835303
IUPAC Name(3S,8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Synonyms19-Nor-4-androstenediol, estr-4-ene-3β,17β-diol, 3β-dihydronandrolone

Historical Overview of Academic Interest in 19-Norsteroids and this compound Research

Academic interest in 19-norsteroids, including compounds like nandrolone (B1676933) (19-nortestosterone), dates back several decades, driven by the potential to develop anabolic agents with modified pharmacological profiles compared to testosterone. researchgate.net The removal of the C19 methyl group generally affects the metabolism and activity of these steroids.

Research into this compound specifically has explored its activity as an anabolic steroid and its interactions with steroid hormone receptors. Studies have investigated its potential to promote anabolic effects, such as increasing lean body mass and bone mineral density, while exhibiting reduced androgenic activity in certain tissues compared to testosterone. oup.comnih.govresearchgate.net Early research also examined its potential as a metabolic precursor to nandrolone. wikipedia.orgebi.ac.ukoup.com The interest in this compound has also stemmed from its reported ability to possess not only androgenic but also estrogenic and progestogenic activities, a characteristic considered unique among some AAS. wikipedia.orgnih.gov

Detailed research findings on this compound's mechanism of action have indicated that it binds to and exhibits transactivation of androgen receptors (AR), progesterone (B1679170) receptors (PR), and estrogen receptors (ER), albeit with varying potency compared to natural hormones like testosterone and estradiol (B170435). researchgate.netnih.gov Studies in animal models have provided insights into its tissue selectivity, showing anabolic effects on muscle and bone with less pronounced effects on sex accessory glands compared to testosterone. oup.comnih.govresearchgate.net

However, it is important to note that despite academic interest and some investigation into its properties, this compound itself was reportedly never marketed. wikipedia.org A dipropionate ester derivative, this compound dipropionate, has been marketed. wikipedia.orgwikipedia.org this compound is also listed as a prohibited substance by the World Anti-Doping Agency (WADA). wikipedia.orgebi.ac.ukwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28O2 B191990 Bolandiol CAS No. 19793-20-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-17,19-20H,2-9H2,1H3/t12-,13-,14+,15+,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXKUJNZWYTFJN-XFUVECHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C[C@H](CC[C@H]34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041027
Record name Bolandiol
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Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19793-20-5
Record name Bolandiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19793-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bolandiol [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bolandiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01554
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bolandiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BOLANDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49SD6G16U5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthetic Chemistry of Bolandiol

Retrosynthetic Analysis of the Bolandiol Core Structure

A retrosynthetic analysis of the this compound core structure (estr-4-ene-3β,17β-diol) would consider potential disconnections that lead to readily available starting materials. The key features are the estr-4-ene ring system and the β-oriented hydroxyl groups at C3 and C17.

One potential retrosynthetic approach involves disconnecting the C3-O bond and the C17-O bond, suggesting a diketone precursor, such as 19-norandrost-4-ene-3,17-dione (19-norandrostenedione). Further disconnection could involve the removal of the C19 methyl group from a testosterone (B1683101) or androstenedione (B190577) derivative. Alternatively, a Birch reduction of an aromatic A-ring steroid, such as an estradiol (B170435) derivative, could introduce the estr-4-ene structure and the 19-nor characteristic.

Precursor Compounds and Starting Materials in this compound Synthesis

Based on synthetic strategies for 19-norsteroids, common precursor compounds and starting materials for this compound synthesis include:

Estradiol Derivatives: Estradiol or its derivatives, such as 17β-estradiol-3-methyl ether, can serve as starting materials, particularly for routes involving Birch reduction to achieve the 19-nor structure. lookchem.com

Testosterone or Nandrolone (B1676933) Derivatives: Modifications to the structure of testosterone or nandrolone are also considered routes for this compound synthesis, involving the removal of the C19 methyl group and functionalization at C3 and C17.

19-Norandrostenedione (B190405): This diketone is a direct precursor that can be reduced to yield this compound. nih.gov

Established Chemical Synthesis Pathways for this compound

While detailed industrial synthesis information may be limited in public literature, several plausible chemical synthesis pathways for this compound have been inferred or described in research.

Birch Reduction Strategies Applied to Estradiol Derivatives

Birch reduction is a significant method for the synthesis of 19-norsteroids, including potential routes to this compound. This reaction typically involves the reduction of an aromatic ring to a 1,4-cyclohexadiene (B1204751) using an alkali metal (such as lithium or sodium) in liquid ammonia, often in the presence of a proton source like an alcohol. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com

A plausible route starting from an estradiol derivative, such as 17β-estradiol-3-methyl ether, involves the Birch reduction of the aromatic A-ring. lookchem.com This step introduces the 19-nor configuration and a non-aromatic ring system. Subsequent steps would involve the removal of the methyl ether protecting group and selective reduction of any resulting ketone functionalities to yield the desired 3β,17β-diol configuration. lookchem.com

Research on the stereoselective synthesis of 5(10)-estrene-3β,17α-diol, a related 19-norsteroid, from 17β-estradiol-3-methyl ether highlights a four-step process that includes Birch reduction of the aromatic ring. lookchem.com While this specific example yields a different isomer (17α-diol and a 5(10)-ene), it illustrates the application of Birch reduction in generating the 19-nor skeleton from estradiol derivatives. lookchem.com

Chemical Reduction Methodologies for 19-Norandrostenedione

19-Norandrostenedione (estr-4-ene-3,17-dione) is a key intermediate that can be chemically reduced to produce this compound (estr-4-ene-3β,17β-diol). nih.gov This involves the reduction of the ketone groups at both the C3 and C17 positions.

Catalytic hydrogenation or reduction using reagents like sodium borohydride (B1222165) are common chemical reduction methodologies applicable to this conversion. These methods aim to selectively reduce the ketone functionalities to hydroxyl groups with the desired β-stereochemistry.

Microbial Biotransformation Approaches in this compound Production

Microbial biotransformation offers an alternative or complementary approach to chemical synthesis for producing steroids, including potentially this compound. hyphadiscovery.comnmb-journal.comscielo.brrushim.runih.gov This process utilizes microorganisms or their enzymes to catalyze specific chemical reactions. nmb-journal.comrushim.ru

While direct evidence for the large-scale microbial production of this compound is limited in the provided information, microbial systems, particularly those with 3β-hydroxysteroid dehydrogenase (3β-HSD) activity, could potentially convert 19-norandrostenedione to this compound. 3β-HSD enzymes are known to catalyze the interconversion of 3-oxo and 3β-hydroxy steroids.

Microbial biotransformation is recognized for its ability to perform selective conversions, which can be advantageous in complex molecule synthesis like steroids. scielo.br Research in microbial biotransformation has explored the use of various microorganisms for steroid modifications.

Stereoselective Synthesis Methodologies for this compound

Stereoselective synthesis is crucial for producing this compound with the correct 3β and 17β hydroxyl configurations. Achieving high stereoselectivity ensures the desired biological activity and minimizes the formation of unwanted isomers.

Methods employed in the stereoselective synthesis of steroids and related 19-norsteroids can be applied to this compound. These methodologies often involve:

Use of Stereoselective Reducing Agents: Employing reducing agents that favor the formation of a specific stereoisomer of the hydroxyl group. For example, certain reducing agents can preferentially deliver hydride to one face of a ketone, leading to a specific alcohol stereochemistry.

Chiral Catalysts: Utilizing chiral catalysts in reduction reactions to induce asymmetry and control the stereochemical outcome. Noyori asymmetric transfer hydrogenation is an example of a stereoselective reduction technique used in steroid synthesis. lookchem.com

Protecting Group Strategies: Employing protecting groups to block certain functionalities and direct the reaction to the desired site with control over stereochemistry.

Enzymatic Transformations: Microbial biotransformation and isolated enzymes can exhibit high stereoselectivity, offering a route to specifically form the 3β and 17β hydroxyl groups. rushim.ru

A reported stereoselective synthesis of a related 19-norsteroid involved a four-step process including Mitsunobu inversion for stereochemical inversion at C17 and Noyori asymmetric transfer hydrogenation for stereoselective reduction of a ketone at C3. lookchem.com These techniques illustrate the types of methodologies applicable to achieving stereocontrol in this compound synthesis.

Chemical Reactivity and Derivatization of Bolandiol

Oxidation Reactions of the Estr-4-ene Backbone

Oxidation reactions involving the estr-4-ene backbone of bolandiol can lead to the formation of keto groups. A key oxidation product is 19-norandrostenedione (B190405) (estr-4-ene-3,17-dione), which involves the oxidation of both the 3β-hydroxyl group and the 17β-hydroxyl group to ketones wikipedia.org. Common oxidizing agents such as chromium trioxide and potassium permanganate (B83412) can be employed for such transformations .

Reduction Pathways Leading to 19-Norandrostane Derivatives

Reduction of this compound can result in the formation of 19-norandrostane derivatives. The reduction of the double bond in the estr-4-ene structure and/or the reduction of potential keto groups (if this compound is formed from an oxidized precursor) can lead to saturated or partially saturated ring systems. Sodium borohydride (B1222165) and lithium aluminum hydride are frequently used reducing agents in steroid chemistry and could be applied to this compound or its derivatives . For example, chemical reduction of 19-norandrostenedione using catalytic hydrogenation or sodium borohydride can yield this compound .

Functional Group Interconversions and Substitution Reactions

The hydroxyl groups at positions 3 and 17 of this compound are susceptible to various functional group interconversions and substitution reactions typical of alcohols. These can include esterification, ether formation, or halogenation under appropriate conditions. The dipropionate ester of this compound is an example of esterification wikipedia.orgwikipedia.org. Various functional groups can be introduced at different positions on the steroid backbone through substitution reactions using reagents such as halogens and organometallic compounds .

Derivatization Strategies for Analytical Characterization

Derivatization is a crucial step in the analytical characterization of steroids like this compound, particularly for techniques such as gas chromatography-mass spectrometry (GC-MS). Derivatization enhances volatility and thermal stability, improving chromatographic separation and allowing for the generation of characteristic fragmentation patterns in the mass spectrometer mdpi.com.

Trimethylsilylation Procedures and Reagents

Trimethylsilylation is a widely used derivatization technique for hydroxyl-containing steroids. It involves the replacement of the hydrogen atom of a hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This typically results in increased volatility and improved peak shape in GC analysis. Reagents commonly used for trimethylsilylation include N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and trimethylchlorosilane (TMCS) ebi.ac.ukmdpi.com. A typical procedure might involve dissolving the steroid in a suitable solvent and adding the silylating reagent(s), followed by heating to ensure complete derivatization mdpi.com. For instance, a method for analyzing anabolic steroids involved MSTFA-trimethyliodosilane (TMIS) derivatization prior to GC-MS analysis ebi.ac.uk.

In Vitro Enzymatic Transformations of Bolandiol

Evaluation of Aromatase-Mediated Conversion of Bolandiol

Aromatase (CYP19A1) is a key enzyme in steroidogenesis, responsible for the conversion of androgens into estrogens through the aromatization of the A-ring of the steroid nucleus. To determine if this compound can be converted to estrogenic compounds, in vitro assays with human aromatase have been conducted.

Detailed research findings from a study utilizing purified recombinant human aromatase incubated with this compound showed no detectable formation of 17β-estradiol. taylorfrancis.com In this study, Testosterone (B1683101), a known substrate of aromatase, was used as a positive control and showed a time-dependent conversion to 17β-estradiol, which was complete by 120 minutes. taylorfrancis.com In contrast, under the same experimental conditions, no aromatization of this compound was observed for up to 180 minutes of incubation. taylorfrancis.com The limit of detection for the assay was 20 ng, indicating that if any conversion occurred, it was below this threshold. taylorfrancis.com

SubstrateIncubation Time (minutes)Metabolite FormedConversion Detected
Testosterone (Positive Control)6017β-estradiolYes (Linear Conversion)
Testosterone (Positive Control)12017β-estradiolYes (Complete Conversion)
This compound18017β-estradiolNo

These findings strongly suggest that this compound is not a substrate for human aromatase in vitro, and therefore, its biological effects are unlikely to be mediated by conversion to estrogenic metabolites. taylorfrancis.com

Analysis of 5α-Reductase Activity on this compound

The enzyme 5α-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT). This metabolic step is significant in androgen-sensitive tissues. The potential for this compound to be metabolized by 5α-reductase has been a subject of investigation to understand its androgenic profile.

While direct in vitro studies detailing the kinetics of this compound with purified 5α-reductase are not extensively available in the reviewed literature, in vivo studies provide indirect evidence. In a study with castrated rats, the concurrent administration of a dual 5α-reductase inhibitor, dutasteride, did not inhibit the stimulation of sex accessory gland weights by this compound. taylorfrancis.comsielc.comnih.gov This is in contrast to testosterone, where the effects on these tissues were significantly suppressed by the inhibitor. taylorfrancis.com This suggests that this compound does not require 5α-reduction to exert its biological effects and is likely a poor substrate for this enzyme. taylorfrancis.com Theoretically, if this compound were a substrate for 5α-reductase, it would be converted to tetrahydronandrolone (5α-estran-3β,17β-diol). taylorfrancis.comnih.gov

CompoundEnzymePotential MetaboliteIn Vitro Conversion Data
This compound5α-ReductaseTetrahydronandroloneNot available in reviewed literature; in vivo evidence suggests minimal to no conversion. taylorfrancis.com

Investigation of 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity

The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) is a crucial enzyme in the biosynthesis of all classes of steroid hormones, catalyzing the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration. researchgate.netoup.com It has been suggested that the anabolic activity of this compound may be attributable to its conversion by 3β-HSD to the potent anabolic steroid, 19-nortestosterone (nandrolone). taylorfrancis.comnih.govnih.gov This is supported by the detection of increased urinary metabolites of 19-nortestosterone in men after oral administration of this compound. taylorfrancis.comnih.gov

SubstrateEnzymePrimary MetaboliteEvidence
This compound3β-Hydroxysteroid Dehydrogenase (3β-HSD)19-NortestosteroneSuggested as a major metabolic pathway based on in vivo human data. taylorfrancis.comnih.gov

Characterization of Enzyme-Substrate Interactions in Recombinant Systems

The use of recombinant enzyme systems is a powerful tool for characterizing the specific interactions between a substrate and an enzyme in a controlled environment, free from other confounding metabolic enzymes.

In the case of this compound, its interaction with aromatase has been studied using a recombinant human aromatase system. taylorfrancis.com These systems typically involve the expression of the human enzyme in a host system, such as insect cells or bacteria, followed by purification. The purified enzyme is then incubated with the substrate (this compound) and necessary co-factors (e.g., NADPH). The results from such a system demonstrated a lack of affinity of this compound for the active site of aromatase, as no product formation was detected. taylorfrancis.com

For 5α-reductase and 3β-HSD, while specific studies with this compound are not detailed in the available literature, recombinant systems are a standard method to assess substrate specificity and enzyme kinetics for other steroids. mybiosource.com Such studies would allow for the determination of key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax), providing quantitative insights into the efficiency of this compound as a substrate for these enzymes.

Methodological Considerations for In Vitro Enzymatic Studies of this compound

Conducting reliable in vitro enzymatic studies of this compound requires careful consideration of several methodological factors to ensure the accuracy and reproducibility of the findings.

Enzyme Source: The choice of enzyme source is critical. Purified recombinant human enzymes are often preferred as they eliminate the potential for metabolism by other enzymes present in tissue homogenates or microsomal preparations. taylorfrancis.commybiosource.com When using tissue preparations, it is important to characterize the presence and activity of potentially interfering enzymes.

Assay Conditions: The incubation conditions must be optimized for each enzyme. This includes pH, temperature, and the concentration of co-factors such as NADPH for reductive enzymes like 5α-reductase and NAD+ for oxidative enzymes like 3β-HSD. taylorfrancis.com

Substrate and Product Analysis: Accurate and sensitive analytical methods are required to quantify the substrate and any resulting metabolites. High-performance liquid chromatography (HPLC) is a commonly used technique for separating and quantifying steroids in in vitro assays. nih.gov Gas chromatography-mass spectrometry (GC-MS) can also be used for the identification and quantification of metabolites. taylorfrancis.com

Controls: The inclusion of appropriate controls is essential for data interpretation. A positive control, using a known substrate for the enzyme (e.g., testosterone for aromatase and 5α-reductase), confirms the activity of the enzyme preparation. A negative control, with either a heat-inactivated enzyme or in the absence of the enzyme or co-factor, ensures that the observed conversion is enzyme-dependent. taylorfrancis.com

Pharmacodynamics and Receptor Interactions of Bolandiol in Non Human Models

Androgen Receptor (AR) Binding Affinity and Transactivational Potency of Bolandiol

This compound exhibits measurable, albeit lower, binding affinity for the recombinant rat androgen receptor (AR) compared to T, DHT, and 19-NT nih.govresearchgate.netnih.gov. In in vitro transcription assays mediated by AR, this compound demonstrated functional agonist activity nih.govresearchgate.netnih.gov. However, its potency in these assays was significantly lower than that of T, DHT, and 19-NT, ranging from 4% to 9% of their potency nih.govresearchgate.netnih.gov.

Here is a summary of the relative binding affinities and transactivational potencies:

CompoundRelative Binding Affinity (RBA) for AR (% of standard)Transactivational Potency via AR (% of standard)
This compoundLow (2-6% of standards) nih.gov4-9% of T, DHT, 19-NT nih.govresearchgate.netnih.gov
Testosterone (B1683101)High (Standard)High (Standard)
DHTHighHigh
19-NTHighHigh

Note: Standards for RBA and potency vary depending on the specific assay and reference compound used in the cited research.

Progestin Receptor (PR) Binding and Agonist Activity

This compound has shown low, but measurable, affinity for recombinant human progestin receptors (PR-A and PR-B) nih.govresearchgate.netnih.gov. Similar to its interaction with AR, this compound demonstrated functional agonist activity in transcription assays mediated by PR nih.govresearchgate.netnih.gov. Its potency via PR was approximately 1% of that of progesterone (B1679170), the standard in PR assays nih.govresearchgate.netnih.gov. This measurable affinity for PR is a characteristic shared with other 19-norandrogens like 19-NT nih.gov.

Estrogen Receptor (ERα and ERβ) Binding and Transcriptional Modulation

This compound also exhibits low, but measurable, affinity for recombinant human estrogen receptors ERα and ERβ-1 nih.govresearchgate.netnih.gov. In transcription assays mediated by ER, this compound was stimulatory nih.govresearchgate.netnih.gov. Its potency was approximately 3% and 1% of that of estradiol (B170435) (E2) acting through ERα and ERβ, respectively nih.govresearchgate.netnih.gov. Unlike 19-NT, which did not bind to ER, this compound showed affinity for both ER subtypes nih.gov. The transcriptional activity of ERs is modulated by ligand binding, receptor dimerization, and interaction with coactivators and corepressors bmbreports.orgimrpress.comnih.gov.

Tissue Selectivity Mechanisms in Preclinical Models

A key characteristic of this compound observed in non-human models is its tissue selectivity, exhibiting preferential anabolic activity with less pronounced effects on sex accessory glands ebi.ac.uknih.govresearchgate.netnih.gov. This has led to its consideration as a potential "prostate-sparing" androgen alchetron.comnih.gov.

Differential Effects on Androgen-Sensitive Tissues (e.g., Levator Ani Muscle vs. Ventral Prostate)

In immature castrate rats, this compound has been shown to be equipotent to testosterone in stimulating the growth of the levator ani muscle, a classic indicator of anabolic activity nih.govresearchgate.netnih.gov. Conversely, this compound was significantly less potent than testosterone in stimulating the growth of sex accessory glands, such as the ventral prostate and seminal vesicles nih.govresearchgate.netnih.govnih.gov. At doses where this compound effectively maintained levator ani muscle weight in castrated rats, it resulted in little or no stimulation of ventral prostate or seminal vesicle weights nih.gov. This differential effect highlights its tissue selectivity nih.govnih.gov.

Here is a comparison of the effects of this compound, T, and DHT on tissue weights in castrate rats:

CompoundEffect on Levator Ani Muscle WeightEffect on Ventral Prostate WeightEffect on Seminal Vesicle Weight
This compoundEquiponent to T nih.govresearchgate.netnih.govLittle or no stimulation nih.govnih.govLittle or no stimulation nih.govnih.gov
TestosteroneSignificant stimulation nih.govnih.govSignificant stimulation nih.govnih.govSignificant stimulation nih.govnih.gov
DHTSignificant stimulation nih.govSignificant stimulation nih.govMaintained weight nih.gov

Note: Data is based on observations in castrate rat models.

Role of Coregulators and Alternative Signaling Pathways in Tissue Selectivity

The precise mechanisms underlying this compound's tissue selectivity are not fully elucidated but are hypothesized to involve multiple factors ebi.ac.uknih.govresearchgate.netnih.gov. These include potential actions via AR, PR, and/or ER, the utilization of alternative signaling pathways, and/or metabolism to a more potent selective steroid ebi.ac.uknih.govresearchgate.netnih.gov.

One proposed mechanism involves differential recruitment of transcriptional coregulators to the androgen receptor in different tissues nih.gov. It is suggested that in anabolic tissues like the levator ani muscle, this compound binding to AR may facilitate coactivator recruitment, leading to agonistic responses nih.gov. In contrast, in sex accessory tissues such as the ventral prostate or seminal vesicles, this compound's interaction with AR might lead to corepressor recruitment and an antagonistic transcriptional response, contributing to tissue-specific pharmacology nih.gov. The expression of coregulators and their phosphorylation status may play a role in amplifying or modifying androgen action in a tissue-specific manner nih.gov.

Additionally, the lack of 5α-reduction of this compound in tissues rich in 5α-reductase, such as the prostate, may contribute to its reduced androgenic effect in these tissues compared to testosterone, which is converted to the more potent DHT nih.govresearchgate.net. Studies have shown that the stimulation of sex accessory gland weights by this compound is not inhibited by co-treatment with a dual 5α-reductase inhibitor, unlike that of testosterone nih.govresearchgate.netnih.gov. This compound is also not aromatized in vitro by recombinant human aromatase, suggesting its estrogenic effects are likely due to direct receptor binding rather than conversion to estrogen nih.govresearchgate.netnih.govresearchgate.net.

Receptor Antagonist Co-administration Studies to Elucidate Receptor Contributions

Studies involving the co-administration of receptor antagonists have been used to investigate the contribution of specific steroid hormone receptors to this compound's observed effects in non-human models . For instance, the estrogenic activity of this compound, such as stimulating uterine weight increases in immature female rats, was partly blocked by co-administration of ICI 182,780, an estrogen receptor antagonist nih.govresearchgate.netnih.gov. Co-administration studies with antagonists for AR and PR could further clarify the extent to which this compound's effects in various tissues are mediated through these receptors. Additionally, studies with 5α-reductase inhibitors, as mentioned earlier, have helped demonstrate that this compound's activity in sex accessory glands is not dependent on 5α-reduction nih.govresearchgate.netnih.gov.

Investigation of Non-Classical Steroid Hormone Receptor Interactions (e.g., Microsomal Binding Sites)

Beyond the classical genomic actions mediated by nuclear steroid hormone receptors such as the androgen receptor (AR), progesterone receptor (PR), and estrogen receptor (ER), anabolic-androgenic steroids (AAS), including this compound, can elicit rapid, non-genomic effects. These rapid effects can occur through several mechanisms, including interactions with non-AR/ER microsomal binding sites. researchgate.netnih.gov Non-classical genomic signaling can also occur where steroid hormone-receptor complexes influence transcription without directly binding to their specific DNA response elements, instead interacting with transcription factors. nih.gov Rapid, non-genomic actions may involve direct steroid effects on the cell membrane, actions through a steroid-specific membrane receptor or G-protein coupled receptor, and/or the activation of signaling kinases. nih.govwellesley.edu

Studies have shown that this compound binds weakly to recombinant rat AR and has low but measurable affinity for recombinant human PR-A, PR-B, ERα, and ERβ-1. researchgate.netnih.gov While these interactions contribute to its pharmacological profile, the tissue selectivity observed with this compound in vivo suggests that alternative mechanisms, potentially involving non-classical pathways or differential recruitment of transcriptional coregulators, may play a role. researchgate.netnih.govoup.com

Microsomal binding sites, distinct from classical steroid hormone receptors, have been identified and studied for their interaction with various compounds, including antioestrogens. nih.gov These sites are associated with the endoplasmic reticulum. nih.gov While the provided search results confirm the existence and investigation of such microsomal binding sites in the context of other steroids like antioestrogens, specific detailed research findings on this compound's direct binding or interaction with these non-AR/ER microsomal sites were not extensively detailed in the immediate search results. However, the general mechanism of AAS eliciting rapid effects through non-AR/ER microsomal binding sites is acknowledged in the literature discussing this compound's mechanism of action. researchgate.net

Modulation of Ion Channels by this compound in Cellular Systems

Ion channels are crucial protein structures embedded in cell membranes that regulate the flow of ions, playing vital roles in numerous cellular processes, including the excitability of neurons and muscle cells, muscle contraction, hormone and neurotransmitter secretion, and maintaining intracellular ion balance. numberanalytics.comnumberanalytics.compatsnap.com The activity of ion channels can be modulated by various factors, including voltage changes, ligand binding, phosphorylation, and mechanical stress. numberanalytics.comnumberanalytics.com Steroid hormones, in general, are known to employ rapid, non-genomic actions that can involve altering ion fluxes across the cell membrane through physiochemical interactions or by acting through membrane-located receptors coupled to second messenger systems. nih.govwellesley.edu

Metabolic Pathways of Bolandiol in Non Human Models

Identification of Primary Metabolites of Bolandiol in Animal Systems

Research in animal models, particularly rats, suggests that this compound can be metabolized through several pathways. One proposed primary metabolic route is the conversion to 19-nortestosterone (nandrolone) ebi.ac.uknih.gov. This conversion is thought to contribute to this compound's anabolic activity nih.gov. Studies have detected increased urinary metabolites of 19-nortestosterone after administration of this compound, supporting this metabolic pathway nih.gov. Other potential metabolic transformations include 5α-reduction and aromatization, analogous to the metabolism of testosterone (B1683101) nih.govresearchgate.net.

Role of 3β-Hydroxysteroid Dehydrogenase in this compound Metabolism to Nandrolone (B1676933)

The conversion of this compound to 19-nortestosterone is hypothesized to be mediated by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) nih.gov. 3β-HSD is a key enzyme in steroid biosynthesis, catalyzing the oxidative conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids uniprot.orgwikipedia.org. In the case of this compound (a Δ⁵-3β-hydroxysteroid analogue), 3β-HSD would facilitate the conversion of the 3β-hydroxyl group to a 3-keto group and the isomerization of the double bond from the Δ⁵ to the Δ⁴ position, resulting in the formation of 19-nortestosterone nih.gov.

Assessment of 5α-Reduction Metabolite Formation (e.g., Tetrahydronandrolone)

The potential for this compound to undergo 5α-reduction, similar to testosterone's conversion to dihydrotestosterone (B1667394) (DHT), has been investigated nih.govresearchgate.net. 5α-reduction of this compound would theoretically lead to metabolites such as tetrahydronandrolone (5α-estran-3β,17β-diol) nih.govresearchgate.netresearchgate.net. Studies using a dual 5α-reductase inhibitor (dutasteride) in castrate immature male rats treated with this compound showed that the inhibitor did not significantly affect this compound's maximal effects on ventral prostate and seminal vesicle weights nih.govresearchgate.net. This suggests that 5α-reduction may not be a primary or necessary metabolic pathway for this compound to exert its observed effects in these tissues, or that this compound itself, rather than a 5α-reduced metabolite, is the primary active compound in this context nih.gov. In vitro studies with recombinant human 5α-reductase also revealed minimal conversion of this compound to 5α-reduced metabolites .

Analysis of Aromatization Metabolites (e.g., Estradiol)

Aromatization is another significant metabolic pathway for many steroids, converting androgens into estrogens wikipedia.orgwikipedia.org. For this compound, aromatization would theoretically yield estradiol (B170435) (E₂) nih.govresearchgate.net. The possibility of this compound undergoing aromatization has been examined. In vitro studies using purified recombinant human aromatase did not observe significant aromatization of this compound ebi.ac.uknih.govresearchgate.net. Although this compound has shown some estrogenic activity in vivo in immature female rats, which was partially blocked by an estrogen receptor antagonist, the in vitro aromatase studies suggest that this estrogenic activity may not be primarily due to conversion to estradiol via aromatase ebi.ac.uknih.govresearchgate.net.

In Vitro Metabolism Studies Using Hepatic Microsomal Preparations

In vitro studies utilizing hepatic microsomal preparations from animal livers are commonly employed to investigate the metabolic fate of compounds evotec.comthermofisher.com. These preparations contain key drug-metabolizing enzymes, including cytochrome P450 (CYP) enzymes and some phase II enzymes evotec.comthermofisher.com. While specific detailed data tables for this compound metabolism in animal hepatic microsomes were not extensively available in the search results, general principles of such studies involve incubating the compound with microsomes and cofactors (like NADPH) and analyzing the formation of metabolites over time using techniques like LC-MS/MS evotec.comthermofisher.com. Studies involving incubation of this compound with recombinant human aromatase and 5α-reductase, which are often present in microsomal fractions depending on the preparation, indicated minimal conversion to estrogenic or 5α-reduced metabolites . Hepatic metabolism is a major route of biotransformation for many steroids wikipedia.org.

Excretion Profile Analysis of this compound and its Metabolites in Animal Urine

Table 1 summarizes some of the proposed metabolic transformations of this compound in non-human models based on the available research.

Proposed Metabolic PathwayEnzyme InvolvedPotential Metabolite(s)Evidence in Non-Human Models
Oxidation/Isomerization3β-Hydroxysteroid Dehydrogenase19-Nortestosterone (Nandrolone)Detected in vivo nih.gov
5α-Reduction5α-ReductaseTetrahydronandroloneMinimal in vitro/in vivo nih.govresearchgate.net
AromatizationAromataseEstradiolMinimal in vitro ebi.ac.uknih.govresearchgate.net
ConjugationTransferases (e.g., UGTs)Glucuronides, SulfatesImplied for urinary excretion wikipedia.orgresearchgate.net

Analytical Methodologies for Bolandiol and Its Metabolites

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating bolandiol from complex matrices and its various metabolites before detection and characterization.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of various compounds, including steroids. mdpi.comresearchgate.netmdpi.comnih.govscielo.br This method separates analytes based on their interaction with a stationary phase and a mobile phase, with detection relying on the absorption of UV light by the compounds. mdpi.comslideshare.net

For this compound analysis, reverse-phase HPLC with UV detection can be employed. A typical setup might involve a reversed-phase column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is often performed at a wavelength around 240 nm, where steroids with a conjugated double bond typically exhibit UV absorption. mdpi.com

Research findings indicate that reverse-phase HPLC with UV detection at λ = 240 nm can effectively resolve this compound from intermediates and metabolites. A method using acetonitrile:water (65:35) as the mobile phase at a flow rate of 1.0 mL/min has been reported to yield a retention time of 8.2 minutes for this compound.

Here is an example of HPLC-UV parameters that have been reported for this compound analysis:

ParameterValue
ChromatographyReverse-phase HPLC
DetectionUV Detection
Wavelength (λ)240 nm
Mobile PhaseAcetonitrile:Water
Mobile Phase Ratio65:35
Flow Rate1.0 mL/min
Retention Time8.2 minutes (reported)

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Steroid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful technique widely used in steroid analysis, particularly for steroid profiling and doping control. ebi.ac.ukwada-ama.orgtohoku.ac.jpendocrine-abstracts.org GC-MS/MS offers excellent chromatographic separation and highly sensitive and selective detection capabilities. tohoku.ac.jp For steroid analysis by GC-MS, analytes often require derivatization, such as trimethylsilylation, to increase their volatility and thermal stability. ebi.ac.ukwada-ama.org

GC-MS/MS methods are capable of analyzing this compound and its metabolites, including norandrosterone and noretiocholanolone, which are major metabolites detected after administration of 19-nor-4-androstenediol (this compound). ebi.ac.uk These metabolites are often detected in conjugated forms (glucuronide and sulfate (B86663) conjugates) and require hydrolysis before GC-MS analysis. ebi.ac.ukwada-ama.org

GC-MS or GC-MS/MS of trimethylsilyl (B98337) (TMS) derivatives is a standard approach for steroid profiling in urine samples. wada-ama.org This involves steps like extraction, purification, hydrolysis (for conjugated metabolites), derivatization, and subsequent GC-MS/MS analysis. ebi.ac.ukwada-ama.org

Research has shown that GC-MS analysis of trimethylsilyl derivatives of 19-nor-4-androstenediol and its metabolites in human plasma is feasible and has been applied in pharmacokinetic studies. ebi.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has become increasingly important for the analysis of steroids and their metabolites, especially when high sensitivity is required or for analyzing polar and conjugated metabolites that are less amenable to GC-MS. wada-ama.orgnih.govchromatographyonline.comnih.govchromatographyonline.commdpi.com LC-MS/MS allows for the direct analysis of conjugated metabolites, such as glucuronides and sulfates, without the need for hydrolysis. wada-ama.org

LC-MS/MS methods are well-suited for the analysis of this compound and its phase II metabolites in biological matrices like urine and serum. wada-ama.orgchromatographyonline.com The coupling of LC with tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity through the use of multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) transitions, which target specific precursor and product ions of the analytes. nih.govmdpi.com This minimizes interference from the sample matrix.

LC-MS/MS methods have been developed for the simultaneous quantification of endogenous steroids and their phase II metabolites in serum with high sensitivity. chromatographyonline.commdpi.com While specific detailed LC-MS/MS parameters solely for this compound and its metabolites were not extensively detailed in the provided results beyond its general application, the technique's capability for sensitive detection of steroid metabolites, including conjugated forms, is well-established. wada-ama.orgnih.govchromatographyonline.comnih.govchromatographyonline.com

Spectroscopic Characterization Techniques

Spectroscopic techniques provide valuable information about the structure and identity of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the elucidation of the structure of organic compounds, including steroids like this compound. slideshare.netox.ac.uknanalysis.comlibretexts.org NMR provides detailed information about the connectivity of atoms and the chemical environment of nuclei within a molecule.

While specific NMR spectral data for this compound were not provided in the search results, the general principles of NMR spectroscopy are routinely applied for the structural confirmation of synthesized or isolated steroid compounds. slideshare.netox.ac.uknanalysis.comlibretexts.org

Mass Spectrometry Fragmentation Pathways and Diagnostic Ions

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for identification and structural characterization. slideshare.netuni-saarland.de Electron Ionization (EI) is a common ionization method used in GC-MS, which typically results in significant fragmentation of the molecule. uni-saarland.de Understanding the fragmentation pathways of this compound is important for interpreting mass spectra and identifying the compound and its metabolites.

For steroids, fragmentation patterns in EI-MS are influenced by the steroid ring structure and the presence of functional groups. researchgate.net Diagnostic ions are fragment ions that are characteristic of specific structural features. nih.govnih.gov These ions can provide crucial clues for the identification of unknown steroids or their metabolites. researchgate.netnih.gov

While detailed fragmentation pathways and specific diagnostic ions for this compound were not explicitly described in the provided search results, studies on the EI mass spectra of trimethylsilylated anabolic androgenic steroids, including 19-norandrostenediol derivatives, indicate that fragmentation patterns are related to structural features. researchgate.net Cleavage of the steroid ring system and losses of functional groups or parts of functional groups (e.g., TMS groups or parts thereof after derivatization) are common fragmentation pathways. researchgate.net Diagnostic ions can arise from the cleavage of specific bonds in the steroid core or side chains. researchgate.netnih.gov

For example, fragment ions at specific m/z values can be indicative of the presence of hydroxyl functions at certain positions or the cleavage of specific rings within the steroid structure. researchgate.net The interpretation of these fragmentation patterns, often aided by comparison with mass spectral libraries or synthesized standards, is essential for confirming the identity of this compound and its metabolites in MS analysis. uni-saarland.deresearchgate.net

Electron Ionization (EI) Fragmentation Patterns

Electron Ionization (EI) is a common ionization technique used in GC-MS. In EI, molecules are bombarded with high-energy electrons, typically 70 eV, causing ionization and often extensive fragmentation. libretexts.orgpg.edu.pl The resulting fragment ions produce a characteristic pattern that can be used for identification. For steroids like this compound, derivatization, commonly trimethylsilylation (TMS), is often performed to increase volatility and thermal stability for GC analysis. nih.govresearchgate.net

The EI fragmentation of TMS-derivatized steroids is influenced by the structure and the positions of the TMS groups. nih.gov Characteristic fragment ions are formed through various cleavage pathways, including the loss of methyl radicals ([M-15]+) and losses related to the TMS group, such as the loss of TMSOH ([M-90]+) or combinations thereof ([M-15-90]+). nih.govresearchgate.net The fragmentation patterns can also be influenced by the stereochemistry of the steroid nucleus. researchgate.net

While specific EI fragmentation patterns for this compound TMS derivatives were not extensively detailed in the search results, studies on other hydroxy steroids provide insights into typical fragmentation pathways. For instance, methyl radical cleavage can occur from angular methyl groups (C-18 or C-19) or from TMS groups. nih.gov The loss of a tert-butyl radical (57 Da) is characteristic for tert-butyldimethylsilyl (TBDMS) derivatives. researchgate.net Given this compound's structure as a 19-norsteroid with hydroxyl groups at the 3β and 17β positions, its TMS derivative would likely exhibit fragments corresponding to the loss of methyl from the C-18 position and losses related to the TMS groups at the hydroxyl positions, along with characteristic steroid ring cleavages.

Tandem Mass Spectrometry (MS/MS) Approaches for Metabolite Identification

Tandem Mass Spectrometry (MS/MS) is a powerful technique for metabolite identification, providing structural information through the fragmentation of selected precursor ions. ijpras.comnih.gov This approach is particularly useful for analyzing complex biological matrices where multiple metabolites may be present. nih.gov

In MS/MS, a precursor ion is selected and then subjected to dissociation to produce fragment ions, which are then detected and analyzed. libretexts.org Various dissociation techniques can be employed (see Section 7.2.2.3). By analyzing the fragmentation pattern of a metabolite, its structure can be elucidated or confirmed by comparison to spectral libraries or in silico fragmentation predictions. ijpras.comnih.gov

For this compound, which is metabolized to nandrolone (B1676933) and its subsequent metabolites like norandrosterone and noretiocholanolone, MS/MS can be used to identify these transformation products in biological samples such as plasma and urine. ebi.ac.ukresearchgate.net Studies on the metabolism of related anabolic steroids demonstrate the utility of LC-MS/MS for identifying phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation) metabolites by analyzing characteristic neutral losses or product ions. mdpi.com For instance, a neutral loss of 176 Da is characteristic of glucuronide metabolites. mdpi.com

Data-dependent acquisition (DDA) is a common MS/MS approach in untargeted metabolomics, where the most abundant ions in a full scan are automatically selected for fragmentation. nih.gov However, for complex samples, this can lead to low MS/MS coverage of less abundant metabolites. nih.gov Target-directed DDA with time-staggered precursor ion lists has been proposed to enhance MS/MS coverage, especially for low-abundance metabolites and in high co-elution zones. nih.gov

Advanced Dissociation Techniques (e.g., ECD, ETD, Photodissociation)

While Collision-Induced Dissociation (CID), also known as Higher-Energy Collisional Dissociation (HCD) in some instruments, is the most common fragmentation method in MS/MS, advanced dissociation techniques offer complementary or more specific fragmentation patterns, particularly useful for larger molecules or those with labile modifications. thermofisher.commdpi.comnih.gov Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are electron-based techniques that induce fragmentation by reacting an electron with a multiply-charged cation. thermofisher.comnih.govwikipedia.org Unlike CID, which typically cleaves peptide amide bonds, ECD and ETD can cleave N-Cα bonds, producing c- and z-type ions, and are advantageous for preserving labile post-translational modifications. thermofisher.commdpi.comnih.govwikipedia.org However, ECD is primarily used in Fourier transform ion cyclotron resonance (FTICR) MS, while ETD is more widely implemented on various mass spectrometer platforms and works best for higher charge state ions. thermofisher.comnih.govwikipedia.org

Photodissociation techniques, such as Ultraviolet Photodissociation (UVPD), utilize photons to induce fragmentation. thermofisher.commdpi.com UVPD can provide different fragmentation pathways compared to CID/HCD and has shown utility in providing comprehensive fragmentation for various molecules, including peptides. thermofisher.commdpi.com

While these advanced techniques are widely applied in proteomics and the analysis of larger biomolecules, their specific application to the fragmentation of this compound and its relatively small steroid metabolites was not prominently featured in the search results. However, the principles of these techniques suggest they could potentially offer alternative fragmentation pathways for structural elucidation of this compound metabolites, particularly conjugated forms or those with modifications that are labile under CID.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique that identifies functional groups within a molecule based on the absorption of infrared radiation at specific frequencies. libretexts.orgutdallas.edumasterorganicchemistry.com Different functional groups vibrate at characteristic frequencies, resulting in unique absorption bands in the IR spectrum. libretexts.orgutdallas.edumasterorganicchemistry.com

For this compound, which contains hydroxyl (-OH) groups and a carbon-carbon double bond (C=C) within its steroid structure, IR spectroscopy can provide valuable information about the presence and environment of these functional groups. ebi.ac.uk The O-H stretching vibration typically appears as a broad, strong band in the region of 3200-3600 cm⁻¹, with the exact position and breadth depending on hydrogen bonding. libretexts.orgutdallas.edustackexchange.comyoutube.com The C=C stretching vibration in alkenes usually gives rise to a band in the region of 1620-1680 cm⁻¹, which can be weak to medium in intensity. youtube.com Additionally, C-H stretching vibrations (around 2850-3000 cm⁻¹ for sp³ and above 3000 cm⁻¹ for sp²) and C-O stretching vibrations (around 1000-1300 cm⁻¹) would also be present and informative. libretexts.orgutdallas.edu

The "fingerprint region" of the IR spectrum (typically 700-1200 cm⁻¹) contains a complex pattern of bands arising from various bending and stretching vibrations, which is unique to each molecule and can be used for identification by comparison to reference spectra. libretexts.org

While IR spectroscopy can confirm the presence of key functional groups in this compound, it typically does not provide the detailed structural information or sensitivity required for the identification and quantification of trace levels of metabolites in complex biological matrices, which is better addressed by mass spectrometry-based techniques. utdallas.edu

Sample Preparation and Purification Methodologies

Effective sample preparation is critical for the accurate analysis of this compound and its metabolites in biological matrices. lcms.czbiotage.com Biological samples such as urine, plasma, and tissue contain numerous endogenous compounds that can interfere with analytical measurements. lcms.czbiotage.com Sample preparation aims to isolate and concentrate the analytes of interest while removing interfering substances. lcms.czbiotage.comsigmaaldrich.com

Liquid-Liquid Extraction Protocols for Biological Matrices

Liquid-Liquid Extraction (LLE) is a widely used sample preparation technique that separates analytes based on their differential partitioning between two immiscible liquid phases, typically an aqueous phase and an organic solvent. chromatographyonline.comcelignis.com LLE is effective for isolating analytes with varying polarities from complex biological matrices. biotage.comchromatographyonline.comaurorabiomed.com

For the extraction of steroids like this compound and its metabolites from biological fluids such as plasma or urine, LLE protocols often involve adjusting the pH of the aqueous sample to optimize the partitioning of the analytes into the organic phase. chromatographyonline.com Common organic solvents used for steroid extraction include diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate. nih.gov The choice of solvent depends on the polarity of the analytes and the matrix. chromatographyonline.comchromatographyonline.com

A typical LLE procedure involves mixing the biological sample with an appropriate organic solvent, allowing the phases to separate, and then collecting the organic layer containing the extracted analytes. chromatographyonline.com Multiple extraction steps may be performed to maximize recovery. chromatographyonline.com Techniques to disrupt protein binding, such as the addition of organic solvents or pH adjustment, may be necessary to improve the extraction efficiency from matrices like plasma. chromatographyonline.com While classical LLE can be manual and solvent-intensive, automated LLE systems are available to increase throughput and reproducibility. aurorabiomed.com Supported Liquid Extraction (SLE), which uses an inert solid support coated with the aqueous phase, offers a simpler and faster alternative to traditional LLE. biotage.com

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a versatile chromatographic technique used for sample preparation, purification, and concentration of analytes from various matrices, including biological samples. lcms.czsigmaaldrich.comchromatographyonline.comnih.gov SPE involves the partitioning of analytes between a liquid sample phase and a solid stationary phase (sorbent) packed in a cartridge or well plate. sigmaaldrich.comchromatographyonline.com

The selection of the appropriate SPE sorbent is crucial and depends on the chemical properties of the analyte and the matrix. sigmaaldrich.comchromatographyonline.com Common SPE sorbent chemistries include reversed-phase (e.g., C18, C8), normal-phase (e.g., silica), ion-exchange, and mixed-mode sorbents. biotage.comchromatographyonline.com Reversed-phase SPE is commonly used for extracting nonpolar or moderately polar compounds like steroids from aqueous biological matrices. chromatographyonline.com Ion-exchange SPE is suitable for charged analytes, while mixed-mode sorbents combine different retention mechanisms to achieve higher selectivity and cleaner extracts, particularly useful for biological fluids. biotage.com

Enzymatic Hydrolysis for Metabolite Release

Many steroid metabolites, including those of this compound, undergo phase II metabolism in the body, resulting in the formation of glucuronide and sulfate conjugates. These conjugated forms are more polar and readily excreted, but analytical methods often require the release of the free steroid for efficient extraction and detection by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) rsc.orgrsc.orgescholarship.orgnih.govebi.ac.ukwaters.com. Enzymatic hydrolysis is a widely used technique to cleave these conjugates.

The process typically involves incubating the biological sample (such as urine) with enzymes that possess β-glucuronidase and/or sulfatase activity rsc.orgrsc.orgescholarship.orgdshs-koeln.dedshs-koeln.de. β-Glucuronidase enzymes hydrolyze glucuronide conjugates, while sulfatase enzymes cleave sulfate conjugates escholarship.org. Various enzyme sources are utilized, including those from Helix Pomatia and Escherichia coli dshs-koeln.dedshs-koeln.de. Helix Pomatia preparations often contain both β-glucuronidase and sulfatase activity, allowing for the simultaneous hydrolysis of both types of conjugates dshs-koeln.dedshs-koeln.de. Enzymes from E. coli primarily provide β-glucuronidase activity dshs-koeln.dedshs-koeln.de.

Optimizing enzymatic hydrolysis conditions, such as enzyme concentration, incubation time, temperature, and buffer pH, is crucial for achieving efficient deconjugation dshs-koeln.de. Conventional enzymatic hydrolysis protocols can require lengthy incubation times, sometimes ranging from 12 to 18 hours rsc.orgrsc.org. Research has explored methods to enhance the kinetics of enzymatic hydrolysis, such as using ultrasonic energy, which has been shown to drastically shorten the required incubation time to as little as 30 minutes for some steroids rsc.orgrsc.org.

While enzymatic hydrolysis is a preferred method due to its specificity compared to chemical hydrolysis (which can lead to analyte degradation), the efficiency of sulfatase activity can sometimes be a limiting factor escholarship.org. Different sulfatase enzymes and mixtures have been evaluated to improve the cleavage of sulfated steroids escholarship.org.

After enzymatic hydrolysis, the released free steroids are typically extracted from the biological matrix using techniques like solid-phase extraction (SPE) before analysis by chromatographic methods coupled with mass spectrometry rsc.orgrsc.orgescholarship.org.

Quantitative Analytical Method Validation for this compound Research

Quantitative analytical method validation is a critical process to ensure that a method is suitable for its intended purpose, providing reliable and accurate results for the quantification of this compound and its metabolites in research studies europa.eulabmanager.comoecd.orgpharmadevils.com. Validation parameters are generally established based on guidelines from regulatory bodies like the ICH (International Council for Harmonisation) europa.eulabmanager.com.

Key validation parameters for quantitative analytical methods include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components in the sample matrix, such as endogenous substances or other potential co-administered compounds labmanager.compharmadevils.com.

Accuracy: The closeness of agreement between the value found and the accepted true value labmanager.compharmadevils.com. Accuracy is often assessed through recovery studies, where known amounts of the analyte are added to blank matrix samples and the percentage recovered is measured waters.comlabmanager.com.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample labmanager.compharmadevils.com. Precision is typically evaluated at different levels: intra-day (repeatability) and inter-day (intermediate precision) rsc.orgrsc.orgwaters.comeuropa.eu.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a defined range labmanager.compharmadevils.com. Linearity is typically assessed by analyzing a series of samples with known concentrations and evaluating the correlation coefficient of the calibration curve labmanager.comresearchgate.netrsc.org.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, under the stated experimental conditions waters.comeuropa.eupharmadevils.com.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision europa.eupharmadevils.com.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters europa.eupharmadevils.com.

Research findings on the validation of analytical methods for anabolic steroids and their metabolites provide insights applicable to this compound. For instance, studies on related steroids have reported method validation parameters using techniques like GC-MS and LC-MS/MS. Recovery rates for anabolic steroids in urine and tissue samples have been reported to range from approximately 17% to 81% for urine and 26% to 65% for muscle tissue in one study using GC-MS researchgate.net. Another study using LC-MS/MS for anabolic steroids in urine reported extraction recoveries above 77% waters.com. Precision, expressed as relative standard deviation (RSD), has been reported to be below 12.9% in some methods researchgate.net and intra-day precision better than 21% in others waters.com. Linearity is typically demonstrated with high correlation coefficients (r > 0.99) within the relevant concentration range researchgate.netrsc.org. Detection and quantification limits vary depending on the analyte, matrix, and technique used, with reported LODs ranging from 0.06 to 0.8 ng/mL and LOQs from 0.19 to 2.69 ng/mL for female steroid hormones in urine using ultrasound-enhanced enzymatic hydrolysis and LC-MS/MS rsc.orgrsc.org.

Validation data for specific analytical methods used in this compound research would involve determining these parameters for this compound and its relevant metabolites (e.g., 19-norandrosterone, 19-noretiocholanolone) in the specific biological matrix of interest.

Here is an example of how validation data might be presented, based on reported ranges for similar steroid analyses:

Validation ParameterReported Range (Example Data from Steroid Analysis)
Recovery17% - 81% (urine) researchgate.net, >77% (urine) waters.com
Intra-day Precision2.1% - 5.2% rsc.org, <21% waters.com
Inter-day Precision4.9% - 8.0% rsc.org
Linearity (r)>0.99 researchgate.netrsc.org
LOD0.06 - 0.8 ng/mL rsc.orgrsc.org
LOQ0.19 - 2.69 ng/mL rsc.orgrsc.org

Note: The data in this table are illustrative examples based on reported ranges for the analysis of various steroids and should not be considered specific validation data for this compound unless explicitly stated in a research paper.

Preclinical Research Models and Methodologies for Bolandiol Studies

In Vivo Animal Models for Bolandiol Research

In vivo studies utilizing animal models are crucial for assessing the systemic effects of this compound and its tissue-specific activities within a complex biological environment. Rodent models, particularly those involving castration, have been extensively employed to evaluate the androgenic and anabolic properties of this compound.

Castrated Rodent Models for Androgenic/Anabolic Response Assessment

Castrated male rodent models, such as Sprague Dawley and Wistar rats, are standard tools for evaluating the relative androgenic and anabolic potencies of steroid compounds like this compound. nih.govresearchgate.netnih.govresearchgate.netoup.com Castration eliminates endogenous testicular androgen production, allowing researchers to measure the direct effects of administered compounds on androgen-responsive tissues. mdpi.com Key endpoints in these models include measuring the weights of the levator ani muscle, which serves as a classic indicator of anabolic activity, and the ventral prostate and seminal vesicles, which are markers of androgenic activity. nih.govresearchgate.netnih.govoup.com

Studies in castrated immature male rats have shown that this compound is equipotent to testosterone (B1683101) in stimulating the growth of the levator ani muscle. nih.govresearchgate.netebi.ac.uk However, this compound demonstrates less potency than testosterone or dihydrotestosterone (B1667394) (DHT) in stimulating the growth of sex accessory glands like the ventral prostate and seminal vesicles. nih.govresearchgate.netnih.govoup.comebi.ac.uk This differential effect on muscle versus sex accessory glands suggests a degree of tissue selectivity, often referred to as a "prostate-sparing" effect. ergo-log.com

Long-term administration studies (e.g., 6 weeks or 20-24 weeks) in castrated rats have also assessed the impact of this compound on lean body mass, bone mineral density (BMD), and fat mass. nih.govresearchgate.netnih.govoup.com this compound treatment has been shown to prevent the loss of lean body mass and BMD that occurs after castration, with effects comparable to those observed with DHT or 19-nortestosterone (nandrolone) in some studies. nih.govresearchgate.netoup.com For instance, this compound maintained muscle weight in castrated rats, although one study noted it was less effective than DHT in this regard. nih.gov Its effectiveness in maintaining cortical bone density was reported to be approximately half that of DHT in one study. nih.govergo-log.com

Studies in immature female rats have also been conducted to investigate the potential estrogenic activity of this compound, using uterine weight increases as an endpoint. nih.govresearchgate.netebi.ac.uk this compound stimulated dose-dependent increases in uterine weight, which were partially blocked by the estrogen receptor antagonist ICI 182,780. nih.govresearchgate.netebi.ac.uk

The following table summarizes representative findings from castrated rodent models:

Model (Species, Sex, Status)Treatment DurationKey Endpoints MeasuredRepresentative FindingsCitations
Rat, Male, CastratedShort-term (8 days)Levator ani, Ventral prostate, Seminal vesicles weightsEquipotent to Testosterone on levator ani; Less potent than Testosterone on ventral prostate and seminal vesicles. nih.govresearchgate.netebi.ac.uk
Rat, Male, CastratedLong-term (6-24 weeks)Lean body mass, BMD, Fat mass, Levator ani, Ventral prostate, Seminal vesicles weightsPrevented loss of lean body mass and BMD; Maintained levator ani weight; Little to no stimulation of ventral prostate and seminal vesicles weights. nih.govresearchgate.netnih.govoup.com
Rat, Female, ImmatureNot specifiedUterine weightStimulated dose-dependent increases in uterine weight, partly blocked by ER antagonist. nih.govresearchgate.netebi.ac.uk

In Vitro Cell-Based Assay Systems

In vitro cell-based assays are essential for investigating the direct interactions of this compound with steroid hormone receptors and the resulting cellular responses, providing insights into its molecular mechanisms of action.

Reporter Gene Assays for Receptor Transactivation Studies

Reporter gene assays are widely used to quantify the functional agonist or antagonist activity of compounds by measuring their ability to modulate the transcription of a reporter gene (such as luciferase) linked to a promoter containing hormone response elements. mdpi.comindigobiosciences.com These assays are particularly valuable for studying the transactivation potential of this compound via androgen receptors (AR), progesterone (B1679170) receptors (PR), and estrogen receptors (ER). nih.govresearchgate.netebi.ac.ukncats.io

Studies using reporter gene assays have demonstrated that this compound can bind to and activate recombinant rat androgen receptor (AR), recombinant human progestin receptors (PR-A, PR-B), and estrogen receptors (ERα and ERβ-1). nih.govresearchgate.netebi.ac.ukncats.io However, this compound generally exhibits lower binding affinity and functional potency compared to the natural ligands for these receptors (testosterone, DHT, progesterone, and estradiol). nih.govresearchgate.netebi.ac.ukncats.io For instance, this compound was reported to be only 4-9% as potent as testosterone, DHT, and 19-nortestosterone via AR in transcription assays. nih.govresearchgate.netebi.ac.uk Its potency via PR was approximately 1% of progesterone, and via ERα and ERβ was 3% and 1% of estradiol (B170435), respectively. nih.govresearchgate.netebi.ac.uk

This compound has shown biphasic transactivation of reporter genes mediated by ER in certain cell lines, and this activity was completely inhibited by an antiestrogen. nih.gov Using ER subtype-specific expression vectors in HEK-293 cells, it was determined that this compound's transactivation was predominantly mediated by ERα. nih.gov

The following table summarizes representative findings from reporter gene assays:

ReceptorAssay TypeCell Line(s) UsedComparative Potency (vs. natural ligand/standard)Citations
ARTransactivationCV-1, Others4-9% of Testosterone, DHT, 19-Nortestosterone nih.govresearchgate.netebi.ac.uk
PRTransactivationT47Dco~1% of Progesterone nih.govresearchgate.netebi.ac.uk
ERαTransactivationT47Dco, HEK-293~3% of Estradiol nih.govresearchgate.netebi.ac.uk
ERβTransactivationT47Dco, HEK-293~1% of Estradiol nih.govresearchgate.netebi.ac.uk

Cell Line Selection and Culture Conditions for Mechanistic Investigations

The selection of appropriate cell lines and culture conditions is critical for conducting meaningful in vitro studies on this compound's mechanisms of action. Cell lines are chosen based on their expression of relevant steroid hormone receptors and their suitability for specific assay types.

Commonly used cell lines in this compound research include:

T47Dco human breast cancer cells: These cells are utilized to assess progestational and estrogenic agonist or antagonist activities due to their expression of human PR-A and PR-B, and their use in ER studies. nih.gov

HEK-293 cells: These human embryonic kidney cells are often used for transient transfections with specific receptor expression vectors (e.g., ERα or ERβ) to study subtype-specific transactivation by this compound. nih.gov

CV-1 cells: This monkey kidney cell line is also mentioned in the context of AR studies using in vitro assays.

Cell culture conditions for studying steroid hormone interactions typically involve using phenol-red free media. Phenol red is a pH indicator that can mimic estrogenic activity, and its removal prevents interference with ER-mediated responses. nih.gov The media is commonly supplemented with charcoal-stripped fetal bovine serum (FBS). nih.gov Charcoal stripping removes endogenous steroids present in the serum, ensuring that observed effects are due to the administered compound (this compound) and not confounding factors from the serum. nih.gov These controlled conditions are essential for accurately assessing the binding affinity and functional activity of this compound at steroid hormone receptors. nih.gov

Ex Vivo Tissue Explant Models for Biochemical Analysis

Based on the available search results, there is no specific information detailing the use of ex vivo tissue explant models for biochemical analysis in the context of this compound research. Preclinical studies appear to rely on in vivo administration followed by tissue collection and analysis, or entirely in vitro cell-based systems and enzymatic assays.

Theoretical and Computational Investigations of Bolandiol

Molecular Modeling and Docking Studies of Bolandiol-Receptor Interactions

Molecular modeling and docking studies are computational techniques used to predict the preferred orientation (binding pose) of a molecule (ligand) when it is bound to a protein or receptor, and to estimate the strength of the interaction (binding affinity) waocp.orgdovepress.com. For this compound, these studies have primarily focused on its interactions with steroid hormone receptors, including the androgen receptor (AR), estrogen receptors (ERα and ERβ), and progesterone (B1679170) receptors (PR-A and PR-B) ncats.ionih.govresearchgate.net.

Research indicates that this compound exhibits binding affinity for these receptors, although generally with lower potency compared to their primary endogenous ligands ncats.ionih.govresearchgate.net. Specifically, this compound has shown weak but measurable binding to recombinant rat AR and low affinity for recombinant human PR-A, PR-B, ERα, and ERβ-1 ncats.ionih.govresearchgate.net. Functional transcription assays have demonstrated that this compound can stimulate activity mediated by AR, PR, and ER, albeit at a lower potency than testosterone (B1683101) (T), 5α-dihydrotestosterone (DHT), 19-nortestosterone (19-NT), and estradiol (B170435) (E2) nih.govresearchgate.net. For instance, this compound was found to be only 4-9% as potent as T, DHT, and 19-NT via AR, 1% as potent as progesterone via PR, and 3% and 1% as potent as E2 acting through ERα or ERβ, respectively nih.govresearchgate.net.

Molecular docking analysis has been used to explore how this compound and similar non-aromatic steroids might interact with ERs, suggesting they can bind in a manner similar to 17β-estradiol ebi.ac.uk. This suggests that computational docking can provide valuable insights into the potential binding modes and interactions of this compound with its target receptors.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Receptor Binding and Biological Effects

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that seeks to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity dovepress.comcreative-biostructure.com. This relationship can then be used to predict the activity of new, untested compounds or to guide the design of molecules with improved properties dovepress.comcreative-biostructure.com.

For this compound and related steroids, QSAR analysis has been applied to study receptor binding affinities and predict biological effects mdpi.comresearchgate.net. QSAR models aim to correlate molecular descriptors (parameters representing various structural, physical, and chemical properties) with observed biological responses, such as binding affinity to AR, ER, or PR mdpi.comresearchgate.net. These models can help identify the key structural features that influence the potency and selectivity of steroid-receptor interactions mdpi.comresearchgate.net.

While general QSAR models for predicting binding to nuclear receptors like AR and ER exist and show good accuracy, specific detailed QSAR studies focused solely on this compound and a series of its direct analogs for predicting receptor binding and biological effects were not prominently found in the search results mdpi.com. However, the principles of QSAR are applicable to understanding how structural modifications to this compound might affect its binding to AR, PR, and ER and subsequently influence its anabolic, estrogenic, and progestogenic activities creative-biostructure.commdpi.com.

QSAR analysis can also be used to predict various properties relevant to the biological fate of a compound, including aspects of its metabolism and excretion creative-biostructure.comnih.gov.

Computational Prediction of Metabolic Pathways and Fragmentation Patterns

Computational methods are increasingly used to predict the metabolic pathways of xenobiotics, including steroids like this compound nih.govresearchgate.netfrontiersin.org. These methods aim to identify potential metabolic transformations, predict the structures of metabolites, and sometimes infer the enzymes involved nih.govresearchgate.net. Various approaches exist, including knowledge-based systems, data mining, QSAR, machine learning, and structure-based methods like docking and molecular dynamics simulations nih.gov.

For this compound, which is a potential metabolic precursor to nandrolone (B1676933), computational prediction of its metabolic fate is relevant wikipedia.orgncats.io. In vitro enzymatic studies with recombinant human aromatase and 5α-reductase have suggested minimal conversion of this compound to estrogenic or 5α-reduced metabolites, indicating that its effects may be primarily mediated through direct receptor activation . Computational tools could potentially predict other metabolic transformations, such as oxidation to 19-norandrostenedione (B190405) or reduction to 19-norandrostane derivatives, which are known chemical reactions this compound can undergo .

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis studies the different spatial arrangements that a molecule can adopt due to rotation around single bonds researchgate.netorganicchemistrytutor.com. Understanding the preferred conformations of this compound is important because the molecule's shape influences its ability to bind to receptors and undergo metabolic transformations researchgate.net. Computational methods, such as molecular mechanics or quantum mechanics calculations, can be used to explore the potential energy surface of this compound and identify its stable conformers researchgate.netorganicchemistrytutor.com.

Molecular dynamics (MD) simulations provide a more dynamic view, simulating the movement of atoms and molecules over time youtube.commdpi.comnih.gov. MD simulations can be used to study the flexibility of this compound, how it interacts with a solvent environment, and its behavior when bound to a receptor youtube.commdpi.comnih.gov. MD simulations can complement docking studies by providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding youtube.commdpi.comnih.gov.

Research involving MD simulations has been applied to study steroid hormone receptors and their interactions with ligands, including nonaromatized steroids uchicago.edupnas.org. These studies can reveal how ligand binding affects receptor dynamics and how mutations in the receptor can alter ligand specificity pnas.org. While general applications of MD simulations in studying steroid-receptor interactions are documented, specific detailed MD simulation studies focused solely on this compound were not extensively found in the search results. However, the principles and techniques of conformational analysis and MD simulations are directly applicable to investigating the dynamic behavior and receptor interactions of this compound at an atomic level mdpi.comnih.gov.

Future Directions and Research Gaps in Bolandiol Studies

Exploration of Novel Synthetic Routes and Biocatalytic Approaches

Current understanding suggests that Bolandiol's synthesis involves modifications of testosterone (B1683101) or nandrolone (B1676933), including the removal of the C19 methyl group and hydroxylation at the 3 and 17 positions. Potential synthetic strategies include selective hydroxylation and chemical reduction of 19-norandrostenedione (B190405). Microbial biotransformation using systems with 3β-hydroxysteroid dehydrogenase (3β-HSD) activity may also be relevant, although direct evidence for the conversion of 19-norandrostenedione to this compound by this method is limited.

Future research should focus on developing more efficient, sustainable, and stereoselective synthetic routes. Biocatalysis, utilizing enzymes as catalysts, offers significant advantages in terms of specificity, milder reaction conditions, reduced waste, and the potential for shorter synthetic routes. symeres.comacib.atacsgcipr.orgmdpi.com Exploring novel enzymes or engineered biocatalysts for specific steps in this compound synthesis, such as stereoselective hydroxylation or reduction, could lead to greener and more cost-effective production methods. symeres.comacib.atrsc.org Biocatalytic retrosynthesis could also be applied to design entirely new pathways for this compound synthesis from simpler precursors. acsgcipr.org

Deeper Mechanistic Elucidation of this compound's Tissue Selectivity

This compound exhibits notable tissue selectivity in vivo, stimulating anabolic tissues like muscle (e.g., levator ani) and bone while having minimal effects on sex accessory glands such as the ventral prostate and seminal vesicles in castrated rat models. nih.govresearchgate.netnih.gov This selective action suggests its potential as a "prostate-sparing" androgen. nih.govresearchgate.net this compound shows weak binding affinity to androgen receptors (AR) compared to testosterone (T), dihydrotestosterone (B1667394) (DHT), and 19-nortestosterone (19-NT). nih.govnih.gov It also exhibits low but measurable affinity for progesterone (B1679170) receptors (PR) and estrogen receptors (ERα and ERβ). nih.govnih.gov While it is stimulatory in transcription assays mediated by AR, PR, or ER, its potency is significantly lower than that of T, DHT, 19-NT, progesterone, or estradiol (B170435) (E2). nih.govnih.gov

The precise mechanisms underlying this tissue selectivity are not fully understood. nih.gov Future research needs to delve deeper into the molecular interactions of this compound within different cell types. This could involve detailed studies of receptor-coactivator and corepressor networks in target tissues using techniques like single-cell RNA sequencing. Investigating alternative signaling pathways beyond classical nuclear hormone receptors that this compound might utilize is also crucial. nih.govresearchgate.netnih.gov Furthermore, exploring the potential for this compound to be metabolized into more potent or selective steroids within specific tissues could help explain its differential effects. nih.govresearchgate.netnih.govresearchgate.net Studies have shown conversion to nandrolone via 3β-HSD in rats, and increased urinary metabolites of 19-NT have been detected after this compound administration. researchgate.net However, in vitro studies with recombinant human aromatase and 5α-reductase show minimal conversion to estrogenic or 5α-reduced metabolites, suggesting direct AR activation may be primary, though metabolic conversion to 19-NT likely contributes. researchgate.net

Advanced Analytical Method Development for Trace Metabolite Detection

Accurate detection and quantification of this compound and its metabolites in biological matrices are essential for pharmacokinetic and pharmacodynamic studies, as well as for doping control. Current analytical techniques often rely on chromatography coupled with mass spectrometry (GC-MS and LC-MS). nih.govresearchgate.netijrar.org These methods are generally effective for identifying this compound and its known metabolites, but challenges remain in detecting trace levels of metabolites and differentiating them from endogenous structural analogs or matrix interferences. nih.govresearchgate.netijrar.org

Future research should focus on developing more sensitive and specific analytical methods capable of detecting trace metabolites, including potentially novel or unexpected metabolic products. researchgate.netijpras.com This could involve advancements in mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), or the development of novel sample preparation and enrichment strategies. researchgate.netijpras.com Exploring the use of advanced techniques like stable isotope tracing coupled with metabolomics could provide a more comprehensive understanding of this compound's metabolic fate and identify previously undetected metabolites. nih.govmdpi.com The development of highly specific bioassays could also complement mass spectrometry-based methods for screening and detection. mdpi.com

Investigation of this compound's Interactions with Emerging Steroid Pathways

Beyond the classical androgen, estrogen, and progesterone receptor pathways, steroids can interact with other signaling mechanisms, including non-AR/ER microsomal binding sites, allosteric regulation of enzymes involved in steroid biotransformation, and modulation of ion channels. researchgate.net

Future research should investigate whether this compound interacts with these emerging steroid pathways. Understanding these potential interactions could provide further insights into its mechanism of action and tissue selectivity. For example, exploring its effects on enzymes involved in the synthesis or metabolism of other steroids could reveal indirect mechanisms by which this compound exerts its effects. Additionally, investigating potential interactions with membrane-bound receptors or rapid signaling pathways could uncover novel aspects of this compound's pharmacology.

Application of Multi-Omics Approaches to this compound Research in Preclinical Models

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful means to gain a holistic understanding of biological systems. nih.gov Applying these approaches to this compound research in preclinical models could provide a comprehensive view of its effects at multiple molecular levels.

Future studies could utilize multi-omics to identify the full spectrum of genes, proteins, and metabolites that are altered in response to this compound treatment in a tissue-specific manner. nih.govscience.govbiorxiv.org This could help to identify novel biomarkers of this compound activity, elucidate compensatory pathways that are activated, and provide a deeper understanding of the complex molecular networks influenced by this steroid. nih.govbiorxiv.org Integrating transcriptomics and proteomics could map receptor-coactivator networks in target tissues, while metabolomics could reveal changes in metabolic fluxes related to this compound administration. nih.govmdpi.com Such integrated approaches in well-characterized preclinical models, such as castrated rat models which have shown this compound's tissue selectivity, would be invaluable for advancing this compound research. nih.govresearchgate.netnih.govnih.gov

Q & A

Q. What molecular mechanisms underlie Bolandiol’s tissue-selective anabolic effects?

this compound exhibits weak but measurable binding to androgen (AR), progesterone (PR), and estrogen receptors (ERα/ERβ), enabling transactivation in AR-, PR-, or ER-expressing cell lines (e.g., CV-1, HEK-293, T47Dco) . Its tissue selectivity arises from differential receptor activation: in muscle (levator ani) and bone, it activates AR and ER pathways to preserve lean mass and bone density, while minimizing prostate stimulation. In vitro assays (e.g., 3XHRE-LUC for AR, pGL3-ERE-LUC for ER) combined with in vivo castrated rat models are critical for mapping receptor-specific effects .

Q. Which experimental models are optimal for studying this compound’s physiological effects?

Castrated Sprague-Dawley rats are widely used to assess tissue-specific responses (e.g., levator ani muscle growth, prostate weight suppression, LH suppression). Subcutaneous this compound administration mimics clinical dosing, while co-administration with antagonists (e.g., ICI 182,780 for ER, dutasteride for 5α-reductase) clarifies receptor contributions. Cell-based transactivation assays (e.g., HEK-293 for ERα/ERβ, CV-1 for AR) validate receptor interactions .

Q. How should researchers design receptor-binding assays for this compound?

Use recombinant steroid receptors (AR, PR, ERα/ERβ) in competitive binding assays with radiolabeled standards (e.g., 3^3H-T for AR, 3^3H-E2 for ER). Calculate relative binding affinity (RBA) as RBA=(IC50 of standard/IC50 of this compound)×100\text{RBA} = (\text{IC50 of standard} / \text{IC50 of this compound}) \times 100. This compound typically shows 2–6% RBA compared to T (AR), progesterone (PR), or E2 (ER) .

Q. What key physiological endpoints should be measured in this compound studies?

Prioritize:

  • Muscle : Levator ani weight (anabolic marker).
  • Bone : Dual-energy X-ray absorptiometry (DXA) for bone mineral density (BMD).
  • Reproductive tissues : Ventral prostate (VP) and seminal vesicle (SV) weights (androgenic activity).
  • Hormonal feedback : Serum LH levels via RIA to assess hypothalamic-pituitary axis suppression .

Advanced Research Questions

Q. How can contradictory findings about this compound’s metabolic pathways be resolved?

While in vitro studies show no aromatization of this compound to E2 or 5α-reduction to tetrahydronandrolone, in vivo data suggest tissue-specific metabolism (e.g., 3β-HSD conversion to 19-nortestosterone). Resolve discrepancies using:

  • Enzyme inhibition : Co-administer dutasteride (5α-reductase inhibitor) or formestane (aromatase inhibitor) in rat models.
  • Metabolite tracking : Develop LC-MS/MS assays for serum this compound and metabolites (e.g., 19-NT) .

Q. What non-genomic mechanisms might explain this compound’s tissue selectivity?

this compound may recruit tissue-specific transcriptional coactivators (e.g., SRC-1 in muscle) or corepressors (e.g., NCoR in prostate). Study coregulator recruitment via chromatin immunoprecipitation (ChIP) in AR/PR/ER-positive cell lines. Additionally, investigate membrane-associated GPCRs or AR/ER membrane localization using confocal microscopy .

Q. Why do gene expression changes (e.g., CCND1) not always align with physiological outcomes?

In bone, this compound increases BMD despite weaker CCND1 upregulation compared to DHT. Use multi-omics approaches (transcriptomics + proteomics) to identify compensatory pathways (e.g., Wnt/β-catenin signaling). Combine molecular markers (e.g., Mt1a in fat) with functional assays (e.g., osteoblast differentiation) .

Q. What statistical methods are recommended for analyzing this compound’s dose-response data?

Use nonlinear regression (GraphPad PRISM™) to calculate EC50/IC50 for transactivation. For tissue weights, apply log10 transformation followed by one-way ANOVA with Holm-Sidak post hoc tests. Report mean ± SE/SD and validate outliers via Grubbs’ test .

Q. How does this compound compare to SARMs in preclinical models?

Unlike SARMs (AR-selective), this compound activates PR and ER, complicating direct comparisons. Use receptor knockout mice (e.g., AR^-/ER^-) to isolate receptor contributions. Co-administer selective antagonists (e.g., RU-486 for PR) to dissect signaling pathways .

Q. What future studies are needed to clarify this compound’s clinical potential?

  • Long-term safety : Assess prostate histopathology and lipid profiles in 12-month rodent trials.
  • Fertility impact : Evaluate spermatogenesis suppression in contraceptive models.
  • Mechanistic depth : Use single-cell RNA-seq to map receptor-coactivator networks in target tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.